2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol
Description
Contextualization within Heterocyclic Chemistry Research
The synthesis of derivatives of 1,2,4-triazole (B32235) is a subject of ongoing research, with numerous methods being developed to create a wide array of substituted analogs. dergipark.org.tr Research in this area often focuses on creating libraries of related compounds to explore structure-activity relationships, even if the immediate application is not in drug discovery but in fundamental chemical research.
Significance of the Triazole-Thioether-Alcohol Moiety for Synthetic Organic Chemistry
The molecular structure of 2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol is characterized by a unique combination of three key functional groups: the 1,2,4-triazole ring, a thioether linkage, and a terminal hydroxyl group. Each of these moieties imparts specific reactivity and properties, making the compound a versatile building block in synthetic organic chemistry.
The 1,2,4-Triazole Ring: This heterocycle is known for its aromaticity and the presence of multiple nitrogen atoms that can act as hydrogen bond acceptors or donors. ajol.info This feature can influence the solubility and intermolecular interactions of the molecule. ajol.info
The Alcohol Group: The primary alcohol is a versatile functional group that can undergo a wide range of reactions, including oxidation to aldehydes and carboxylic acids, esterification, and conversion to alkyl halides. This allows for the extension of the carbon chain and the introduction of new functionalities.
The combination of these three groups in a single molecule offers multiple reaction sites, allowing for selective modifications to generate a diverse range of derivatives.
A common and direct method for the synthesis of this compound is the S-alkylation of 1H-1,2,4-triazole-3-thiol. uzhnu.edu.ua This reaction typically involves the deprotonation of the thiol group with a base, followed by nucleophilic attack on an electrophilic two-carbon synthon, such as 2-chloroethanol (B45725). uzhnu.edu.uazsmu.edu.ua The regioselectivity of the alkylation is a key aspect of this synthesis, as 1,2,4-triazole-3-thiones can potentially be alkylated at either the sulfur or one of the nitrogen atoms. uzhnu.edu.ua However, under basic conditions, S-alkylation is generally favored. uzhnu.edu.ua
General Synthetic Scheme:
| Reactants | Reagents and Conditions | Product |
|---|---|---|
| 1H-1,2,4-triazole-3-thiol + 2-Chloroethanol | Base (e.g., NaOH, KOH) in a suitable solvent (e.g., Ethanol) | This compound |
Evolution of Research Paradigms Relevant to Sulfur-Containing Compounds
The study of sulfur-containing heterocyclic compounds has a long history, but the research paradigms have evolved significantly over time. nih.gov Initially, the focus was primarily on the synthesis and characterization of new molecules. However, with growing concerns about environmental impact, there has been a notable shift towards the development of more sustainable and efficient synthetic methods. nih.gov
This has led to the exploration of "green chemistry" approaches, which aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. nih.gov For the synthesis of compounds like this compound, this could involve the use of microwave-assisted synthesis to reduce reaction times and improve yields, or the use of more environmentally benign solvents. mdpi.com
Furthermore, the advent of powerful computational tools has revolutionized the way chemical research is conducted. dntb.gov.ua Density Functional Theory (DFT) calculations, for example, can be used to predict the geometric and electronic properties of molecules, as well as to study reaction mechanisms and predict the regioselectivity of reactions like the alkylation of triazole-thiols. uzhnu.edu.uadntb.gov.ua These computational studies complement experimental work and provide a deeper understanding of the underlying chemical principles. dntb.gov.ua
Current Gaps and Future Directions in Chemical Compound Research Methodologies
Despite the advances in synthetic and analytical techniques, there are still gaps in our knowledge and methodologies for the comprehensive study of chemical compounds. One of the major challenges is the vastness of chemical space; there is a constant need for new and more efficient methods to synthesize and screen novel compounds.
Future research in this area is likely to be driven by several key trends:
Automation and High-Throughput Screening: The use of robotics and automated systems for synthesis and purification will enable the rapid generation and testing of large libraries of compounds.
Artificial Intelligence and Machine Learning: AI and machine learning algorithms are increasingly being used to predict the properties and activities of molecules, as well as to design new synthetic routes. This has the potential to significantly accelerate the pace of discovery.
Advanced Spectroscopic and Analytical Techniques: The development of more sensitive and sophisticated analytical techniques will allow for a more detailed characterization of complex molecules and their interactions.
For a compound like this compound, future research could involve its incorporation into larger, more complex molecules to explore its potential in materials science or as a ligand in coordination chemistry. Computational studies could also be employed to predict its binding affinity to various biological targets, guiding future experimental work.
Table of Physicochemical Properties (Predicted and/or Inferred from Analogs)
| Property | Value | Basis |
|---|---|---|
| Molecular Formula | C4H7N3OS | Calculated |
| Molecular Weight | 145.18 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from similar triazole derivatives |
| Solubility | Expected to be soluble in polar organic solvents like ethanol (B145695) and DMSO | Based on the presence of polar functional groups |
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3OS/c8-1-2-9-4-5-3-6-7-4/h3,8H,1-2H2,(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUDDEVGIAWLCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)SCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathway Elucidation for 2 1h 1,2,4 Triazol 3 Ylsulfanyl Ethanol
Strategic Design of Synthetic Routes to the Core Scaffold
The synthesis of 2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol is strategically planned around the formation of two key structural components: the 1,2,4-triazole (B32235) ring and the S-C bond that attaches the ethanol (B145695) side chain. The most common and logical retrosynthetic approach involves disconnecting the side chain, identifying 1H-1,2,4-triazole-3-thione (also known as 3-mercapto-1,2,4-triazole) as the key intermediate. This intermediate is a versatile precursor for a wide range of S-substituted 1,2,4-triazoles.
The primary synthetic pathways generally converge on two main strategies:
Sequential Synthesis: This is the most prevalent route. It begins with the construction of the 1H-1,2,4-triazole-3-thione ring. This is typically achieved through the cyclization of a thiosemicarbazide (B42300) derivative. researchgate.netzsmu.edu.ua Once the triazole-thione core is formed, it undergoes a nucleophilic substitution reaction with a suitable two-carbon electrophile, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide, to yield the final product.
Convergent Synthesis: While less common for this specific molecule, a convergent approach could involve preparing a more complex thiosemicarbazide already bearing the hydroxyethyl (B10761427) moiety. Subsequent cyclization would then form the triazole ring and present the final product in a single, ring-forming step.
The choice of strategy often depends on the availability of starting materials, desired purity, and scalability of the reaction. The sequential approach is often favored due to the commercial availability and straightforward synthesis of the 1H-1,2,4-triazole-3-thione intermediate.
Several established methods for constructing the 1,2,4-triazole ring itself are widely documented. These include the Einhorn-Brunner reaction and Pellizzari reaction, though the most common starting point for 3-thione derivatives is thiosemicarbazide. jocpr.com The reaction of thiosemicarbazide with formic acid or its derivatives, followed by cyclization, is a classic and effective method. researchgate.net
| Route | Key Intermediate | Key Reactions | Advantages |
| Sequential | 1H-1,2,4-triazole-3-thione | 1. Cyclization of Thiosemicarbazide2. S-Alkylation | Modular, uses common intermediates, generally higher yielding. |
| Convergent | N-(2-hydroxyethyl)thiosemicarbazide derivative | 1. Cyclization | Fewer steps, potentially faster overall process. |
Mechanistic Investigations of Key Bond-Forming Reactions
Understanding the mechanisms of the crucial bond-forming steps is paramount for optimizing the synthesis of this compound.
Nucleophilic Substitution Reactions Involving Sulfur
The formation of the thioether linkage is a classic example of a nucleophilic substitution reaction. The key intermediate, 1H-1,2,4-triazole-3-thione, exists in a tautomeric equilibrium with its thiol form, 1H-1,2,4-triazole-3-thiol. jocpr.com In the presence of a base, the thiol proton is abstracted, generating a highly nucleophilic thiolate anion.
This thiolate anion is the active nucleophile that attacks the electrophilic carbon atom of a substrate like 2-chloroethanol. The reaction proceeds via a typical SN2 (bimolecular nucleophilic substitution) mechanism.
Mechanism Steps:
Deprotonation: The triazole-thiol is deprotonated by a base (e.g., NaOH, KOH, Na2CO3) to form the triazole-thiolate anion.
Nucleophilic Attack: The thiolate anion attacks the carbon atom bearing the leaving group (e.g., chloride in 2-chloroethanol), leading to the formation of a new S-C bond.
Displacement: The leaving group (Cl-) is displaced, resulting in the final product, this compound.
The efficiency of this reaction is dependent on the strength of the nucleophile, the nature of the leaving group, the solvent, and the temperature. Microwave-assisted synthesis has been shown to be an efficient, high-yielding method for creating such thioether derivatives. rsc.org
Cyclization Pathways for Triazole Formation
The formation of the 1,2,4-triazole-3-thione ring from thiosemicarbazide derivatives is a crucial cyclization step. researchgate.net A common method involves reacting thiosemicarbazide with formic acid to produce 1-formylthiosemicarbazide. This intermediate then undergoes intramolecular cyclodehydration to form the triazole ring.
The reaction conditions dictate the outcome. Cyclization in an alkaline medium, such as aqueous sodium hydroxide, is a standard and effective method that favors the formation of the 1,2,4-triazole ring. jocpr.comnih.govijnrd.org The mechanism involves the initial formation of a hydrazide, which then undergoes base-catalyzed cyclization. The process involves nucleophilic attack by a terminal nitrogen onto the carbonyl carbon, followed by dehydration to yield the stable aromatic triazole ring. ptfarm.pl
Conversely, attempting cyclization in a strong acid medium can sometimes lead to the formation of isomeric 1,3,4-thiadiazole (B1197879) derivatives, making the choice of catalyst and conditions critical for regioselectivity. ijnrd.orgptfarm.pl Oxidative cyclization of substituted thiosemicarbazides is another pathway to generate the triazole-thione core. mdpi.comresearchgate.net
Optimization of Reaction Parameters and Process Scale-Up Considerations
Optimizing reaction parameters is essential for maximizing yield and purity while ensuring the process is efficient and scalable.
For the S-alkylation step , key parameters include:
Base: Strong bases like NaOH or KOH are effective for deprotonation. The stoichiometry must be carefully controlled to avoid side reactions.
Solvent: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions. However, for greener processes, alcohols like ethanol or even water are often used successfully.
Temperature: The reaction is often performed at elevated temperatures (reflux) to ensure a reasonable reaction rate. However, excessive heat can lead to degradation. The influence of temperature on molecular interactions can be significant. researchgate.net
Reactant Stoichiometry: Using a slight excess of the alkylating agent can drive the reaction to completion, but can also lead to purification challenges.
For the triazole formation step , optimization involves:
Catalyst: For base-catalyzed cyclization, the concentration of the base (e.g., 2N NaOH) is a critical parameter. jocpr.com
Temperature and Time: The cyclization typically requires heating under reflux for several hours to go to completion. jocpr.com Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. researchgate.net
Process Scale-Up Considerations: When moving from laboratory to industrial scale, several factors must be considered:
Exothermic Reactions: Both the cyclization and alkylation steps can be exothermic. Proper heat management and controlled addition of reagents are necessary to prevent runaway reactions.
Reagent Handling: Handling of corrosive bases and potentially toxic alkylating agents requires appropriate safety protocols and equipment.
Work-up and Isolation: On a large scale, filtration and recrystallization are preferred over chromatography for product isolation due to cost and efficiency.
Green Chemistry: Implementing principles of green chemistry, such as using safer solvents (water, ethanol), reducing energy consumption (e.g., via catalysis), and minimizing waste, is a key consideration for modern scale-up. rsc.org The use of continuous-flow synthesis can address many safety and scalability concerns. researchgate.net
Application of Modern Synthetic Techniques and Catalysis in Compound Preparation
Modern synthetic techniques offer significant advantages over classical methods for the preparation of this compound and related compounds, primarily by enhancing reaction rates, improving yields, and promoting greener chemical processes.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in the synthesis of triazoles. rsc.orgresearchgate.net It facilitates rapid and uniform heating, which can dramatically reduce reaction times from hours to mere minutes. rsc.orgijsdr.org This technique has been successfully applied to both the cyclization step to form the triazole ring and the subsequent nucleophilic substitution to form thioether derivatives. rsc.org The benefits include not only speed but often cleaner reactions with higher purity and yields. ijsdr.org
Flow Chemistry: Continuous-flow processing provides an inherently safer, greener, and more scalable alternative to traditional batch synthesis. rsc.orgresearchgate.net For triazole synthesis, flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time. This is particularly advantageous when handling potentially hazardous intermediates or exothermic reactions. researchgate.net The use of packed-bed reactors with heterogeneous catalysts can simplify purification by retaining the catalyst within the reactor system, leading to a cleaner product stream. nih.gov
| Technique | Key Advantages | Application to Synthesis |
| Microwave Synthesis | Rapid heating, reduced reaction times, higher yields, enhanced purity. ijsdr.org | Formation of the 1,2,4-triazole ring and S-alkylation step. rsc.org |
| Flow Chemistry | Enhanced safety, scalability, precise process control, potential for automation. rsc.org | Synthesis of the triazole core scaffold. nih.gov |
| Modern Catalysis | Milder reaction conditions, improved selectivity, greener processes. | One-pot syntheses of the 1,2,4-triazole core from alternative starting materials. isres.org |
Purity Assessment and Advanced Separation Techniques for Isolation
Ensuring the purity of the final compound is critical. A combination of chromatographic and spectroscopic techniques is employed for both monitoring the reaction progress and characterizing the final product.
Purity Assessment:
Thin Layer Chromatography (TLC): TLC is routinely used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. ptfarm.pl
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a powerful quantitative tool for assessing the purity of the final compound and identifying any impurities. Chiral HPLC methods have been developed for the separation of triazole enantiomers, though this is less relevant for the achiral target compound. nih.govnih.gov
Spectroscopic Analysis: The structure and purity of the isolated compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). ijnrd.org
Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to study the thermal stability of the synthesized compound and confirm its melting point, which is a key indicator of purity. jocpr.com
Advanced Separation Techniques:
Recrystallization: This is the most common and cost-effective method for purifying solid organic compounds on a large scale. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize out, leaving impurities behind in the solution. jocpr.com
Column Chromatography: For laboratory-scale purification or when recrystallization is ineffective, flash column chromatography is used. ijsdr.org This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase is passed through it.
Capillary Zone Electrophoresis (CZE): For analytical separation and purity determination of complex mixtures containing triazole derivatives, CZE can be an effective technique, offering high resolution and efficiency. researchgate.net
Advanced Spectroscopic and Crystallographic Analyses of 2 1h 1,2,4 Triazol 3 Ylsulfanyl Ethanol Structure
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multidimensional techniques are required for complete and unambiguous signal assignment.
Based on the molecular structure, which consists of a triazole ring (C₅-H, C₃-S, and N-H protons) and an ethanol (B145695) linker (-S-CH₂-CH₂-OH), a set of characteristic signals can be predicted. The triazole C-H proton is expected in the aromatic region, while the two methylene (B1212753) groups of the ethanol chain would appear as coupled triplets in the ¹H spectrum. The labile N-H and O-H protons would present as broad singlets, their chemical shifts being highly dependent on solvent and concentration. In the ¹³C NMR spectrum, two signals are anticipated for the triazole carbons and two for the aliphatic carbons of the side chain.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ Note: These are predicted values based on typical chemical shifts for the constituent functional groups. Actual experimental values may vary.
| Atom Number | Position | Expected ¹H Chemical Shift (ppm) | Multiplicity | Expected ¹³C Chemical Shift (ppm) |
| 1 | -CH₂-S- | ~ 3.35 | t | ~ 35.0 |
| 2 | -CH₂-OH | ~ 3.70 | t | ~ 60.5 |
| 3 | -OH | Variable (e.g., ~ 4.90) | br s | - |
| 4 | C₅-H | ~ 8.50 | s | ~ 145.0 |
| 5 | N-H | Variable (e.g., ~ 13.5) | br s | - |
| 6 | C₃ | - | - | ~ 155.0 |
| 7 | C₅ | - | - | ~ 145.0 |
Two-dimensional (2D) NMR experiments are crucial for confirming the atomic connectivity proposed from 1D spectra. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a distinct cross-peak would be observed between the signals of the two methylene groups (-S-CH₂ -CH₂ -OH), confirming their adjacent positions in the ethanol chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). columbia.edu It allows for the definitive assignment of each carbon signal by linking it to its known proton signal. For instance, the proton signal at ~3.35 ppm would show a correlation to the carbon signal at ~35.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds, ²JCH and ³JCH), which is vital for connecting different fragments of the molecule. columbia.edunih.gov Key expected correlations would include the methylene protons of the -S-CH₂- group showing a cross-peak to the C₃ carbon of the triazole ring, unambiguously proving the thioether linkage at the C₃ position.
Table 2: Expected Key 2D NMR Correlations for Structural Elucidation
| Experiment | Correlating Protons (¹H) | Correlating Nucleus (¹H or ¹³C) | Information Gained |
| COSY | -S-CH₂ - | -CH₂ -OH | Confirms connectivity of the ethanol chain. |
| HSQC | -S-CH₂ - | -S-C H₂- | Assigns the upfield aliphatic carbon. |
| -CH₂ -OH | -C H₂-OH | Assigns the downfield aliphatic carbon. | |
| C₅-H | C ₅ | Assigns the triazole C₅ carbon. | |
| HMBC | -S-CH₂ - | C ₃ (Triazole) | Confirms C-S bond at the C₃ position. |
| -S-CH₂ - | -C H₂-OH | Confirms ethanol chain connectivity (³J). | |
| C₅-H | C ₃ (Triazole) | Confirms triazole ring structure. |
The structure of this compound is subject to several dynamic processes that can be investigated using variable-temperature (VT) NMR. blogspot.comresearchgate.net
Tautomerism: The 1,2,4-triazole (B32235) ring can exist in different tautomeric forms, primarily the 1H and 4H tautomers. In solution, these may undergo rapid exchange. ncl.res.inscribd.com VT-NMR experiments can be used to study this equilibrium. By lowering the temperature, the rate of exchange can be slowed, potentially allowing for the observation of separate signals for each tautomer, which would otherwise appear as averaged signals at room temperature. acs.orgnih.gov
Conformational Exchange: The ethanol side chain is flexible, with potential for restricted rotation around the C-S and C-C single bonds. While likely fast on the NMR timescale at room temperature, low-temperature NMR could reveal the presence of distinct stable conformers (rotamers). scielo.brnih.gov Analyzing changes in chemical shifts and the coalescence of signals as the temperature is varied allows for the calculation of the energy barriers associated with these rotational processes. st-andrews.ac.uk
High-Resolution Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Interactions
Infrared (IR) and Raman spectroscopy provide a molecular fingerprint based on the vibrational modes of the molecule's functional groups. americanpharmaceuticalreview.com These techniques are complementary and are used to confirm the presence of key structural motifs and to study intermolecular interactions, particularly hydrogen bonding.
The spectrum of this compound would be characterized by several key absorption bands:
A broad band in the 3400-3200 cm⁻¹ region corresponding to the O-H stretching vibration, indicative of hydrogen bonding.
A sharp band around 3100 cm⁻¹ for the triazole C-H stretch and a broader band for the N-H stretch.
Bands in the 3000-2850 cm⁻¹ region due to the symmetric and asymmetric C-H stretching of the methylene groups.
Stretching vibrations for the triazole ring (C=N, N-N) typically appear in the 1600-1200 cm⁻¹ region. researchgate.netnih.gov
A C-S stretching vibration, which is often weak in the IR spectrum, would be expected in the 700-600 cm⁻¹ range. mdpi.com
Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
| ν(O-H) | Alcohol | 3400 - 3200 (broad) |
| ν(N-H) | Triazole | ~3150 (broad) |
| ν(C-H) | Triazole | ~3100 |
| νas(C-H) | Methylene (-CH₂) | ~2950 |
| νs(C-H) | Methylene (-CH₂) | ~2850 |
| ν(C=N), ν(N-N) | Triazole Ring | 1600 - 1200 |
| δ(C-H), δ(O-H) | Bending Modes | 1500 - 1000 |
| ν(C-S) | Thioether | 700 - 600 |
Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Analysis
While NMR and vibrational spectroscopy define the structure in solution, single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous information about the molecular structure in the solid state. This technique determines the exact spatial arrangement of atoms, yielding precise bond lengths, bond angles, and torsional angles.
A hypothetical crystal structure determination would provide the definitive conformation of the ethanol side chain and the exact tautomeric form of the triazole ring present in the crystal lattice.
Table 4: Hypothetical Crystallographic Data for this compound Note: These parameters are representative of similar small heterocyclic molecules and are for illustrative purposes only.
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~ 8.5 |
| b (Å) | ~ 10.2 |
| c (Å) | ~ 9.8 |
| β (°) | ~ 95.0 |
| Volume (ų) | ~ 845 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | ~ 1.45 |
The molecular structure of this compound, with its alcohol (-OH) and triazole (N-H, and acceptor N atoms), is rich in hydrogen bond donors and acceptors. SCXRD analysis would reveal the intricate network of these interactions that defines the crystal packing. mdpi.com
It is expected that strong intermolecular hydrogen bonds would be the dominant cohesive force. nih.gov The alcohol's hydroxyl group would act as a donor to a nitrogen atom of a neighboring triazole ring (O-H···N). Simultaneously, the triazole's N-H group would act as a donor to either the oxygen atom of the alcohol (N-H···O) or another triazole nitrogen (N-H···N) on an adjacent molecule. mdpi.comresearchgate.net This combination of strong hydrogen bonds would likely link the molecules into chains or sheets, which then assemble to form a stable three-dimensional supramolecular architecture.
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, while solvatomorphism describes the inclusion of solvent molecules into the crystal lattice. nih.gov Molecules that are flexible and possess multiple hydrogen bonding sites, such as this compound, are prone to exhibiting these phenomena. acs.orgmdpi.com
Different polymorphs can arise from variations in molecular conformation (conformational polymorphism) or different hydrogen-bonding patterns. nih.gov For example, the flexible ethanol side chain could adopt different gauche or anti conformations, leading to different packing arrangements. The existence of multiple polymorphs or solvatomorphs is significant as these different solid forms can exhibit distinct physical properties, including melting point, solubility, and stability. Techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are typically employed to screen for and characterize different solid forms. researchgate.net
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Elucidation
Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become increasingly reliable for simulating CD spectra. For instance, computational studies on related triazole systems, such as methylene-linked 1,2,3-triazole diads, have demonstrated the utility of DFT in correlating conformational arrangements with specific CD signals. nih.gov This approach could be hypothetically applied to this compound if a chiral center were introduced, for example, by substitution on the ethanol moiety.
The process would involve:
Computational Modeling: Building a 3D model of the chiral derivative of the molecule.
Conformational Search: Identifying the most stable conformations of the molecule.
DFT Calculations: For each stable conformer, the CD and ORD spectra would be calculated.
Spectral Simulation: The final predicted spectrum would be a Boltzmann-weighted average of the spectra of all significant conformers.
Such a simulated spectrum would provide a theoretical benchmark for the chiroptical properties of the molecule, guiding future experimental work aimed at stereochemical elucidation. The Cotton effects observed in the simulated CD spectrum, characterized by their sign and wavelength, would be directly related to the spatial arrangement of the chromophores within the molecule, particularly the 1,2,4-triazole ring and the thioether linkage.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentology
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of a compound's molecular formula and for gaining deep insights into its fragmentation pathways. By providing exact mass measurements with high accuracy and precision, HRMS allows for the determination of the elemental composition of a molecule and its fragments.
For this compound, HRMS would first be used to confirm its molecular formula, C₄H₇N₃OS. The theoretical exact mass can be calculated and compared with the experimentally determined value, typically within a few parts per million (ppm), to validate the elemental composition.
Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the protonated molecule [M+H]⁺. While specific HRMS fragmentation data for this compound is not detailed in the available literature, the fragmentation patterns of analogous S-substituted 1,2,4-triazoles can provide a predictive framework. For example, studies on sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate have shown characteristic fragmentation pathways. zsmu.edu.ua
Based on the structure of this compound, the following fragmentation patterns can be anticipated under positive-ion ESI-HRMS/MS conditions. The primary fragmentation would likely involve cleavage of the C-S bond, the S-CH₂ bond, and fragmentation within the ethanol side chain.
Table 1: Predicted HRMS Fragmentation of [C₄H₇N₃OS + H]⁺
| Fragment Ion | Proposed Structure | Theoretical m/z | Fragmentation Pathway |
| C₂H₄N₃S⁺ | [1H-1,2,4-triazole-3-thiol + H]⁺ | 102.0175 | Cleavage of the S-CH₂ bond |
| C₄H₈N₃S⁺ | [M+H - O]⁺ | 130.0433 | Loss of the hydroxyl group |
| C₂H₅O⁺ | [CH₂CH₂OH]⁺ | 45.0335 | Cleavage of the S-CH₂ bond |
| C₂H₃N₂⁺ | 55.0291 | Ring fragmentation of the triazole |
The fragmentation of the molecule would likely initiate with the dissociation of the bond between the sulfur atom and the ethanol moiety or the cleavage of the covalent bond between the sulfur atom and the carbon of the 1,2,4-triazole ring. zsmu.edu.ua The resulting fragment ions, when analyzed with high mass accuracy, would provide definitive structural information, corroborating the identity of this compound.
Theoretical Chemistry and Computational Modeling of 2 1h 1,2,4 Triazol 3 Ylsulfanyl Ethanol
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting the reactivity and stability of chemical compounds. For 2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol, DFT calculations offer a window into its fundamental chemical nature.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is associated with the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. edu.krdresearchgate.net
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity.
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." edu.krdresearchgate.net
Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.
For this compound, the triazole ring, the sulfur atom, and the hydroxyl group are expected to significantly influence the distribution and energies of the HOMO and LUMO. The lone pairs on the nitrogen and sulfur atoms are likely to contribute significantly to the HOMO, making these sites prone to electrophilic attack. The LUMO is expected to be distributed over the triazole ring, indicating its potential to accept electrons.
| Parameter | Definition | Significance for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability, likely localized on S and N atoms. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability, likely distributed over the triazole ring. |
| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Determines kinetic stability and chemical reactivity. researchgate.net |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the overall electron-attracting power of the molecule. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Quantifies resistance to charge transfer. |
| Global Softness (S) | 1/(2η) | Indicates the molecule's polarizability and reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded. Red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), indicating sites for nucleophilic attack. Green areas denote neutral potential. mdpi.comresearchgate.net
For this compound, the MEP map is expected to show a significant negative potential around the nitrogen atoms of the triazole ring and the oxygen atom of the hydroxyl group due to their lone pairs of electrons. These areas would be the primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic attack. The sulfur atom, with its lone pairs, would also contribute to the negative potential, influencing the molecule's interaction with electrophiles.
In this compound, NBO analysis would likely reveal significant hyperconjugative interactions. These could include the delocalization of electron density from the lone pairs of the nitrogen, sulfur, and oxygen atoms to the antibonding orbitals of adjacent bonds. For instance, interactions between the lone pairs of the sulfur atom and the π* orbitals of the triazole ring would indicate electron delocalization and contribute to the stability of the S-C bond. Similarly, interactions involving the hydroxyl group and the triazole ring can be quantified, providing insight into the electronic communication within the molecule.
Conformational Analysis via Ab Initio and Molecular Mechanics Calculations
The flexibility of the ethanol (B145695) side chain in this compound allows for the existence of multiple conformers. Conformational analysis aims to identify the stable conformations and determine their relative energies.
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing one or more of its geometric parameters, such as dihedral angles, and calculating the energy at each step. uni-muenchen.deq-chem.com For this compound, PES scans would be performed by rotating the key dihedral angles, such as the C-S-C-C and S-C-C-O bonds, to identify the energy minima corresponding to stable conformers and the energy barriers between them. This provides a detailed map of the conformational landscape.
Molecular Dynamics (MD) Simulations in Different Environments
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating the interactions between the molecule and its environment, MD can reveal information about conformational changes, solvation, and aggregation processes. For this compound, MD simulations would be instrumental in understanding its dynamic behavior, which is governed by the flexible ethanol side chain and the potential for tautomerism in the triazole ring.
Studies on similar 1,2,4-triazole (B32235) derivatives have utilized MD simulations to investigate their interactions and stability in different media, such as in vacuum, water, and acidic solutions. nih.gov These simulations often involve calculating parameters like total energies, interaction energies, and dihedral angles to describe the molecule's conformation and its interactions with the surrounding environment. nih.gov Such approaches would be directly applicable to understanding the molecular behavior of this compound.
The solvent environment is expected to have a significant impact on the conformational preferences and electronic structure of this compound. The molecule possesses several key features that dictate its interaction with solvents: the polar 1,2,4-triazole ring, which can act as both a hydrogen bond donor and acceptor; the sulfur atom; and the hydroxyl group on the ethanol side chain, which is also a potent hydrogen bonding site.
In protic solvents like water or ethanol, the molecule is expected to form strong hydrogen bonds. The hydroxyl group of the ethanol tail and the N-H protons of the triazole ring can act as hydrogen bond donors, while the nitrogen atoms of the triazole ring and the oxygen of the hydroxyl group can act as acceptors. MD simulations on related 1,2,4-triazole derivatives have shown that the presence of intermolecular hydrogen bonds significantly increases interaction energies with the solvent, leading to a more stable conformation in the solution environment. nih.gov The choice of solvent can also influence the tautomeric equilibrium between the thione and thiol forms of the 3-thio-1,2,4-triazole core. mdpi.com
The structure of this compound, with its multiple hydrogen bonding sites and aromatic triazole ring, suggests a potential for self-assembly into larger supramolecular structures. MD simulations can be employed to explore the mechanisms and stability of such assemblies.
The primary interactions driving self-assembly would likely be intermolecular hydrogen bonds. For instance, the hydroxyl group of one molecule could interact with a nitrogen atom of the triazole ring of another, leading to the formation of chains or more complex networks. Furthermore, π-π stacking interactions between the triazole rings could also contribute to the stability of these aggregates. While direct simulations of self-assembly for this specific molecule are not available, studies on other thio-substituted triazoles and related heterocycles have highlighted the importance of these non-covalent interactions in forming ordered structures. acs.orgmdpi.com For example, research on other 1,2,4-triazole derivatives has identified intermolecular C–H···S and C–H···F interactions that contribute to the formation of molecular dimers and chains. mdpi.com
Quantum Chemical Studies of Spectroscopic Properties (e.g., predicted NMR chemical shifts, vibrational frequencies)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for predicting spectroscopic properties and providing a deeper understanding of a molecule's electronic structure. These calculations can predict NMR chemical shifts, vibrational frequencies (FTIR and Raman), and electronic absorption spectra with a high degree of accuracy. researchgate.netnih.gov
For this compound, DFT calculations could elucidate the geometric and electronic properties. Methods like B3LYP with a suitable basis set (e.g., 6-311++G**) are commonly used to optimize the molecular geometry and compute vibrational frequencies. nih.gov The assignment of calculated vibrational modes is often aided by Potential Energy Distribution (PED) analysis.
Predicted NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts. nih.govresearchgate.net By comparing calculated shifts with experimental data for related compounds, one can gain confidence in the structural assignment. For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the triazole ring, the methylene (B1212753) groups of the ethanol chain, and the hydroxyl proton. The chemical shifts would be sensitive to the solvent environment, a phenomenon that can also be modeled computationally. nih.govmdpi.com
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for a related compound, 5-(5-((3-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole, which can serve as an illustrative example of the type of data generated from quantum chemical calculations. mdpi.com
| Atom Type | Exemplary Predicted ¹H Chemical Shift (ppm) mdpi.com | Exemplary Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Triazole Ring Protons | ~7.10 - 7.65 (for attached phenyl groups) | ~150 - 160 (for ring carbons of similar triazoles) nih.gov |
| SCH₂ Protons | ~4.47 | Not available in the reference |
| Other Protons (Aromatic) | ~7.10 - 7.65 | Not available in the reference |
Note: The data presented is for a related, more complex triazole derivative and is intended to be illustrative of the outputs of quantum chemical calculations. The actual chemical shifts for this compound would differ.
Predicted Vibrational Frequencies: Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations help in the assignment of experimental spectra. For this compound, characteristic vibrational frequencies would include N-H stretching, C=N stretching of the triazole ring, C-S stretching, and O-H stretching of the ethanol group. DFT calculations on 3-thio-1,2,4-triazole have been used to characterize its complexes with other molecules by analyzing the shifts in vibrational frequencies upon interaction. nih.gov
The table below shows representative calculated vibrational frequencies for a related 1,2,4-triazole-3-thione derivative, illustrating the types of vibrational modes that can be analyzed. researchgate.net
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) researchgate.net |
|---|---|
| N-H Stretch | ~3400 - 3500 |
| C-H Stretch (Aromatic) | ~3000 - 3100 |
| C=N Stretch (Triazole Ring) | ~1500 - 1600 |
| C=S Stretch (Thione) | ~1200 - 1300 |
| Ring Bending/Deformation | Below 1000 |
Note: These are typical frequency ranges for functional groups found in related triazole-thione compounds. The exact values for this compound would require specific calculations.
Chemical Transformations and Derivatization Strategies of 2 1h 1,2,4 Triazol 3 Ylsulfanyl Ethanol
Functionalization of the Hydroxyl Group
The primary alcohol moiety in 2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol is a prime site for functionalization, enabling the synthesis of a diverse array of derivatives through reactions such as esterification, etherification, and oxidation.
Esterification and Etherification for Material Precursor Synthesis
The hydroxyl group can be readily converted into esters and ethers to modify the compound's physical and chemical properties, such as solubility, polarity, and reactivity. These transformations are fundamental in creating precursors for polymers and other advanced materials.
Esterification: The reaction of the alcohol with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid catalyst or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), yields the corresponding esters. This process is highly efficient for producing a wide range of functionalized molecules. For instance, reaction with acrylic acid or methacrylic acid would introduce a polymerizable group, allowing the molecule to act as a monomer in the synthesis of functional polymers.
Etherification: Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method for creating ether linkages. This reaction allows for the introduction of various alkyl or aryl chains, which can be used to tune the hydrophobic/hydrophilic balance of the resulting material.
Interactive Table: Representative Esterification and Etherification Reactions
| Reaction Type | Reagent | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Esterification | Acyl Chloride (R-COCl) | Pyridine, Room Temp | Ester |
| Esterification | Carboxylic Acid (R-COOH) | H₂SO₄ (cat.), Heat | Ester |
| Etherification | Alkyl Bromide (R-Br) | NaH, THF | Ether |
Oxidation Reactions to Aldehydes/Carboxylic Acids
The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemistryviews.org These oxidized derivatives serve as key intermediates for further synthetic elaborations.
Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions like the Swern or Dess-Martin periodinane oxidation are effective for this transformation. chemistryviews.org Careful control of the reaction is necessary to prevent over-oxidation and potential side reactions involving the sulfur atom.
Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. chemistryviews.org Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or ruthenium tetroxide (RuO₄). chemistryviews.org The resulting carboxylic acid, 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetic acid, is a valuable building block for synthesizing amides, esters, and other acid derivatives.
Reactions at the Triazole Core
The 1,2,4-triazole (B32235) ring is an electron-rich heterocycle with multiple nitrogen atoms that can participate in various reactions, most notably N-substitution and metal-catalyzed cross-coupling.
N-Substitution Reactions and Their Regioselectivity
The 1H-1,2,4-triazole ring of the title compound possesses three nitrogen atoms, but alkylation and acylation reactions primarily occur at the N1, N2, and N4 positions. The regioselectivity of these reactions is a critical aspect, often influenced by the reaction conditions, the nature of the electrophile, and steric hindrance.
For 3-alkylsulfanyl-1,2,4-triazoles, substitution typically occurs at the N1 and N2 positions. nih.govresearchgate.netnih.gov The N4 position is generally less favored. Studies on analogous S-protected 1,2,4-triazoles have shown that N2-alkylated isomers are often preferentially formed. nih.govresearchgate.net The choice of solvent and base can significantly impact the ratio of N1 to N2 isomers. For example, steric hindrance from the substituent at the C5 position can direct substitution towards the less hindered nitrogen atom. In the case of this compound, where the C5 position is unsubstituted, a mixture of N1 and N2 substituted products is expected, with the N2 isomer likely being a major product under certain conditions. nih.govresearchgate.net
Interactive Table: Regioselectivity in N-Alkylation of 3-Alkylsulfanyl-1,2,4-triazoles
| Position | Influencing Factors | Typical Outcome | Reference |
|---|---|---|---|
| N1 | Less sterically hindered electrophiles, specific solvent/base systems | Often a minor product compared to N2 | nih.govnih.gov |
| N2 | Thermodynamically more stable product, steric factors | Often the major product | nih.govresearchgate.net |
Metal-Catalyzed Cross-Coupling at Triazole Ring Positions
Modern synthetic methods, particularly metal-catalyzed cross-coupling reactions, provide powerful tools for the functionalization of the C-H bonds on the triazole ring. rsc.org The C5 position of the 1,2,4-triazole core is the most common site for such transformations.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for direct C-H arylation, allowing for the formation of C-C bonds between the triazole ring and various aryl groups. rsc.orgresearchgate.netacs.orgnih.gov This reaction typically involves an aryl halide or triflate and a palladium(II) catalyst. For the reaction to proceed on the unsubstituted triazole, prior halogenation (e.g., bromination or iodination) at the C5 position is often necessary. Subsequent Suzuki-Miyaura coupling with boronic acids can then be employed to introduce a wide range of aryl or heteroaryl substituents. researchgate.netnih.govlibretexts.orgnih.gov
Copper-Catalyzed Reactions: Copper-catalyzed reactions also offer a viable route for C-H functionalization and the formation of C-N or C-S bonds at the triazole core.
These cross-coupling strategies are invaluable for building molecular complexity and are frequently used in the synthesis of pharmaceuticals and functional materials.
Modifications of the Thioether Linkage
The thioether bridge is another key site for chemical transformation. It can be oxidized to produce sulfoxides and sulfones, or in some cases, the C-S bond can be cleaved.
Oxidation to Sulfoxides and Sulfones: The sulfur atom of the thioether can be selectively oxidized. Treatment with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures, typically yields the corresponding sulfoxide (B87167). beilstein-journals.org The use of an excess of a stronger oxidizing agent, like H₂O₂ with a sodium tungstate (B81510) catalyst or KMnO₄, leads to the formation of the sulfone. beilstein-journals.orgzsmu.edu.uanih.govorganic-chemistry.org These sulfoxide and sulfone derivatives often exhibit distinct biological activities and physical properties compared to the parent thioether. The introduction of the sulfonyl group, in particular, can enhance a molecule's ability to act as a hydrogen bond acceptor.
Interactive Table: Oxidation of the Thioether Linkage
| Product | Oxidizing Agent | Conditions | Reference |
|---|---|---|---|
| Sulfoxide | 1 eq. H₂O₂ or m-CPBA | Acetic Acid, Room Temp. | beilstein-journals.org |
| Sulfone | Excess H₂O₂, Na₂WO₄ (cat.) | Acetic Acid, Heat | beilstein-journals.orgnih.gov |
Cleavage of the C-S Bond: While generally stable, the thioether bond can be cleaved under specific reductive or oxidative conditions. organic-chemistry.orgthieme-connect.demdpi.com For example, certain reagents like N-bromosuccinimide (NBS) can mediate the selective cleavage of C(sp³)–S bonds. organic-chemistry.org However, such reactions often require harsh conditions and may not be compatible with the other functional groups present in the molecule. This type of transformation is less common but can be a useful strategy for certain synthetic goals.
Selective Oxidation to Sulfoxides and Sulfones
The sulfur atom in this compound is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. These oxidized derivatives are of interest as they can exhibit altered chemical reactivity and biological activity. The selective oxidation to either the sulfoxide or the sulfone is a critical aspect of this transformation and is typically controlled by the choice of oxidant and the reaction conditions, particularly the stoichiometry of the oxidizing agent. zsmu.edu.ua
Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The general mechanism involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen atom of the oxidant.
To Sulfoxide: Careful control, typically using one equivalent of the oxidizing agent under mild conditions, allows the reaction to be stopped at the sulfoxide stage, yielding 2-(1H-1,2,4-triazol-3-ylsulfinyl)ethanol.
To Sulfone: The use of an excess of the oxidizing agent or more forcing reaction conditions promotes further oxidation of the intermediate sulfoxide to the corresponding sulfone, 2-(1H-1,2,4-triazol-3-ylsulfonyl)ethanol.
Research on related 1,2,4-triazole-3-thione derivatives has demonstrated the feasibility of oxidizing the sulfur atom to its higher valence states (IV and VI). zsmu.edu.ua The synthesis of these oxidized forms is significant for developing new compounds for pharmacological screening. zsmu.edu.ua
| Starting Material Type | Oxidizing Agent | Stoichiometry | Product | Reference |
|---|---|---|---|---|
| Alkyl/Aryl Sulfide (B99878) | Hydrogen Peroxide (H₂O₂) | ~1 equivalent | Sulfoxide | nih.gov |
| Alkyl/Aryl Sulfide | Hydrogen Peroxide (H₂O₂) | >2 equivalents | Sulfone | nih.gov |
| (3-(Alkylthio)-1,2,4-triazol-5-yl)methanol | Not Specified | Not Specified | Sulfinyl/Sulfonyl Derivatives | zsmu.edu.ua |
Formation of Sulfonium (B1226848) Salts
The sulfur atom of this compound can act as a nucleophile and react with alkylating agents, such as alkyl halides (e.g., methyl iodide, ethyl bromide), to form ternary sulfonium salts. This S-alkylation reaction results in a positively charged sulfur center bonded to three carbon atoms. researchgate.net
The reaction typically proceeds via an SN2 mechanism, where the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide as a leaving group. The resulting sulfonium salt is a stable, ionic compound. This derivatization strategy introduces a positive charge and an additional alkyl group, which can significantly modify the molecule's physicochemical properties, such as its solubility and interaction with biological targets. While N-alkylation to form triazolium salts is also a common reaction for triazoles, S-alkylation specifically targets the sulfide linkage. nih.gov
Exploration of Coordination Chemistry and Ligand Properties
The presence of multiple heteroatoms (three nitrogen atoms in the triazole ring, a sulfur atom, and an oxygen atom) makes this compound an excellent candidate as a ligand in coordination chemistry. The study of its metal complexes provides insight into its electronic and structural properties and is crucial for the development of new materials and catalysts.
Synthesis and Characterization of Metal Complexes
Derivatives of 1,2,4-triazole-3-thiol are known to form stable complexes with a wide range of transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). thesciencein.orgnih.gov The synthesis of these complexes is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695). researchgate.net
The characterization of the resulting metal complexes involves a suite of analytical techniques:
Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-N, C-S) upon complexation.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution.
Elemental Analysis: To determine the stoichiometry of the metal and ligand in the complex.
X-ray Crystallography: To provide definitive information on the solid-state structure, including bond lengths, bond angles, and the precise coordination environment of the metal ion.
Studies on analogous ligands have shown the formation of complexes with various geometries, including octahedral and square planar structures, depending on the metal ion and reaction conditions. thesciencein.org
Investigation of Ligand Binding Modes and Denticity
The versatility of this compound as a ligand stems from its ability to adopt multiple binding modes. The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion.
Potential donor sites include:
The N2 or N4 atoms of the 1,2,4-triazole ring.
The exocyclic sulfur atom.
The oxygen atom of the hydroxyl group.
Research on related 1,2,4-triazole-3-thiol derivatives has revealed several common coordination patterns. Often, the ligand acts in a bidentate fashion, chelating to a metal center through the exocyclic sulfur atom and one of the adjacent ring nitrogen atoms (typically N4), forming a stable five-membered ring. thesciencein.orgnih.gov Additionally, these ligands can act as bridging units, where the triazole ring and/or the sulfur atom coordinate to two different metal centers, leading to the formation of polynuclear complexes or coordination polymers. mdpi.com The hydroxyl group on the ethanol side chain provides an additional potential coordination site, which could lead to tridentate behavior under certain conditions.
| Binding Mode | Coordinating Atoms | Resulting Structure | Reference |
|---|---|---|---|
| Monodentate | S or N | Simple Complex | iosrjournals.org |
| Bidentate Chelating | S and N4 | Monomeric Complex | thesciencein.orgnih.gov |
| Bidentate Bridging | N1 and N2 | Polymeric/Polynuclear Complex | mdpi.com |
Heterocyclic Annulation and Scaffold Extension Strategies
Heterocyclic annulation involves the construction of a new ring fused to an existing one. For this compound, this strategy offers a powerful means to create more complex, polycyclic scaffolds. The most common approach involves leveraging the reactivity of the 1,2,4-triazole-3-thiol core.
A prominent example of this strategy is the synthesis of the thiazolo[3,2-b] researchgate.netresearchgate.netnih.govtriazole ring system. This is typically achieved through the reaction of the triazole-thiol derivative with bifunctional electrophiles, such as α-haloketones or α-haloesters. researchgate.netnih.gov The reaction proceeds in two steps:
S-Alkylation: The sulfur atom first acts as a nucleophile, attacking the carbon bearing the halogen to form an S-alkylated intermediate.
Intramolecular Cyclization: The N4 nitrogen of the triazole ring then acts as a nucleophile, attacking the carbonyl carbon of the newly introduced side chain, followed by dehydration to form the fused thiazole (B1198619) ring. researchgate.net
The hydroxyl group in the this compound starting material could potentially be involved in this cyclization. For instance, it could be converted into a leaving group to facilitate cyclization onto the sulfur or nitrogen atoms, leading to different fused systems. Alternatively, it could be used as a handle for further derivatization after the primary annulation reaction is complete. This scaffold extension approach is valuable for building libraries of complex heterocyclic compounds for various applications. nih.gov
Molecular Interactions and Mechanistic Studies of 2 1h 1,2,4 Triazol 3 Ylsulfanyl Ethanol Non Clinical Focus
Investigation of Intermolecular Recognition Principles.rsc.orgresearchgate.netekb.egqub.ac.uk
The structure of 2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol, featuring a heterocyclic 1,2,4-triazole (B32235) ring and a flexible hydroxyethyl (B10761427) thioether side chain, provides multiple sites for intermolecular interactions. These non-covalent forces are crucial in determining the compound's solid-state architecture and its recognition of other molecules.
Hydrogen Bonding Donor/Acceptor Properties in Supramolecular Assemblies.rsc.orgekb.eg
The capacity of this compound to form hydrogen bonds is a primary driver of its self-assembly into larger, ordered supramolecular structures. The molecule possesses several functional groups that can act as hydrogen bond donors and acceptors.
Key Hydrogen Bonding Sites:
Triazole Ring: The ring contains a pyrrole-type nitrogen atom (N-H), which is an effective hydrogen bond donor. The two pyridine-type nitrogen atoms are potent hydrogen bond acceptors. ajol.info
Ethanol (B145695) Moiety: The terminal hydroxyl (-OH) group is amphiprotic, capable of acting as both a hydrogen bond donor (via the hydrogen atom) and an acceptor (via the oxygen atom's lone pairs).
In the solid state, these functionalities lead to the formation of extensive networks. Crystallographic studies of structurally related 1,2,4-triazole derivatives consistently show strong intermolecular hydrogen bonds, such as O—H⋯N and N—H⋯N interactions, which link molecules into dimers, chains, and two-dimensional sheets. nih.govnih.govnih.govmdpi.com For instance, in the crystal structure of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol, strong O—H⋯N hydrogen bonds link molecules into infinite chains. nih.gov Similarly, salts of related triazole-ylsulfanyl derivatives show cations and anions connected by dense hydrogen bond networks. nih.gov These interactions are fundamental to the compound's crystal packing and polymorphism.
Table 1: Potential Hydrogen Bonding Interactions in this compound Assemblies
| Donor Group | Acceptor Group | Type of Interaction | Reference Example |
| Triazole N-H | Triazole N | N-H···N | mdpi.com |
| Ethanol O-H | Triazole N | O-H···N | nih.govnih.gov |
| Triazole N-H | Ethanol O | N-H···O | mdpi.com |
| Ethanol O-H | Ethanol O | O-H···O | nih.gov |
Pi-Stacking and Van der Waals Interactions in Crystal Engineering.rsc.orgekb.eg
Beyond hydrogen bonding, the assembly of this compound in the solid state is influenced by weaker, yet significant, forces.
Enzyme Active Site Interaction Mechanisms (Purely molecular level, excluding biological outcomes/efficacy).ekb.eg
While this article excludes biological efficacy, understanding the theoretical interaction of this compound at a molecular level provides insight into its potential as a ligand. The functional groups on the molecule allow for a variety of interactions within the constrained environment of an enzyme's active site.
Computational Docking Studies for Binding Mode Prediction.ekb.egnih.gov
Computational (in silico) docking is a powerful tool for predicting the preferred binding orientation of a ligand to a protein target and estimating the strength of the interaction. For ligands containing a 1,2,4-triazole moiety, docking studies frequently predict a binding mode stabilized by a combination of forces. researchgate.netresearchgate.net
Predicted Interaction Types:
Hydrogen Bonding: The triazole N-H donor and N acceptors, along with the ethanol's hydroxyl group, can form key hydrogen bonds with polar or charged amino acid residues in an active site, such as serine, threonine, histidine, aspartate, and glutamate.
Hydrophobic Interactions: The ethyl bridge and, to a lesser extent, the triazole ring can form hydrophobic contacts with non-polar residues like leucine, valine, and alanine. nih.gov
Pi-Interactions: The triazole ring can engage in π-π stacking with aromatic residues (phenylalanine, tyrosine, tryptophan) or cation-π interactions with charged residues like lysine (B10760008) or arginine.
Table 2: Theoretical Interactions of this compound in a Model Enzyme Active Site
| Ligand Moiety | Potential Interaction | Interacting Amino Acid Residue (Example) |
| Triazole Ring | Hydrogen Bond (Acceptor) | Serine, Histidine |
| Triazole Ring | Hydrogen Bond (Donor) | Aspartate, Glutamate |
| Triazole Ring | π-π Stacking | Phenylalanine, Tyrosine |
| Ethanol -OH Group | Hydrogen Bond (Donor/Acceptor) | Aspartate, Serine, Main-chain C=O or N-H |
| Thioether Linker | Hydrophobic/Van der Waals | Leucine, Valine |
Ligand-Induced Conformational Changes (Theoretical or in vitro biophysical studies)
The binding of a ligand to a protein is often not a simple "lock-and-key" process but rather an "induced fit," where both the ligand and the protein may undergo conformational changes to achieve optimal binding. The this compound molecule possesses significant conformational flexibility due to the rotatable single bonds in its side chain (C-S, C-C, and C-O bonds).
Upon entering an active site, the molecule can adopt a specific, low-energy conformation that maximizes favorable interactions. Concurrently, the protein's side chains in the binding pocket may rearrange to better accommodate the ligand. While specific biophysical studies on this compound are not available, these conformational adjustments are a fundamental principle of molecular recognition. Techniques such as X-ray crystallography comparing the protein structure with and without the bound ligand, or Nuclear Magnetic Resonance (NMR) spectroscopy, could experimentally validate such theoretical changes.
Interaction with Model Biological Membranes (e.g., liposomes, in vitro membrane studies).ekb.eg
The interaction of small molecules with cell membranes is critical for their transport and distribution. Liposomes, which are vesicles composed of phospholipid bilayers, serve as excellent models for studying these interactions. The amphiphilic character of this compound—possessing both polar (triazole, hydroxyl) and non-polar (ethyl-sulfur bridge) regions—suggests a complex interaction with a lipid bilayer.
Molecular dynamics (MD) simulations and thermodynamic modeling are key techniques for investigating these phenomena at a molecular level. qub.ac.uk Based on its structure, the compound is not expected to be a simple permeant or to reside solely in the hydrophobic core. Instead, it is likely to localize at the lipid-water interface.
Postulated Interaction Mechanism:
Adsorption: The molecule would approach the membrane surface.
Interfacial Binding: The polar triazole and hydroxyl groups would form hydrogen bonds with the phosphate (B84403) headgroups of the phospholipids (B1166683) and surrounding water molecules.
Partial Insertion: The less polar ethyl-thioether portion may shallowly insert into the upper region of the hydrophobic acyl chains of the lipids.
This interfacial localization could potentially alter membrane properties. As seen in studies of other small molecules, such interactions can lead to changes in membrane thickness, fluidity, and the molecular area per lipid. qub.ac.uknih.gov MD simulations could further reveal the free energy barrier for the molecule's permeation across the bilayer, indicating its likelihood of passive diffusion. qub.ac.uk
Membrane Permeability Studies
Currently, there is a lack of published scientific literature detailing the membrane permeability of this compound. Such studies are crucial for understanding the potential of a compound to cross biological membranes and would typically involve in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using cell lines such as Caco-2. These experiments would quantify the rate at which the compound diffuses across a lipid barrier, providing insights into its potential absorption and distribution characteristics. Without experimental data, any discussion on the membrane permeability of this compound would be purely speculative.
Lipid Bilayer Interaction Analysis
There are no specific studies found that analyze the interaction of this compound with lipid bilayers. Research in this area would typically employ techniques such as differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR) spectroscopy, or fluorescence spectroscopy to investigate how the compound affects the physical properties of model membranes. These studies could reveal information about the compound's location within the bilayer, its effect on membrane fluidity, and its potential to disrupt membrane integrity. The absence of such data precludes a detailed analysis of its lipid bilayer interactions.
Binding to Model Receptors or Proteins (focus on mechanism, not effect or efficacy)
While various 1,2,4-triazole derivatives have been investigated for their binding properties to different biological targets, specific data on the binding of this compound to model receptors or proteins is not available. Mechanistic studies focusing on the binding interactions are essential for understanding its mode of action at a molecular level.
Spectroscopic Techniques for Binding Affinity (e.g., fluorescence, CD)
No studies utilizing spectroscopic techniques such as fluorescence spectroscopy or circular dichroism (CD) to determine the binding affinity of this compound to proteins have been identified. Fluorescence spectroscopy could be used to monitor changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon binding of the compound, which can be used to calculate binding constants (Ka) and the number of binding sites. CD spectroscopy would be useful in assessing conformational changes in the protein's secondary structure upon ligand binding. The lack of such experimental data prevents the creation of a data table for binding affinity.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters
There is no published research employing Isothermal Titration Calorimetry (ITC) to characterize the thermodynamic parameters of the interaction between this compound and any model receptor or protein. ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. Without this data, a thermodynamic analysis of its binding interactions cannot be performed.
Future Prospects and Emerging Research Areas for 2 1h 1,2,4 Triazol 3 Ylsulfanyl Ethanol Research
Advancements in Sustainable Synthesis and Green Chemistry Applications
The chemical industry's shift towards environmentally benign processes has spurred the development of sustainable synthetic routes for 1,2,4-triazole (B32235) derivatives. Future research will likely prioritize the adoption of green chemistry principles to synthesize 2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol and related compounds, moving away from traditional methods that often rely on harsh conditions and hazardous reagents.
Key advancements in this area include:
Microwave-Assisted Synthesis: This technique has emerged as an eco-friendly approach that significantly reduces reaction times, increases yields, and enhances energy efficiency compared to conventional heating methods. The synthesis of thioether derivatives containing 1,2,4-triazole moieties has been shown to be highly efficient under microwave irradiation.
Continuous-Flow Chemistry: Novel, metal-free processes for constructing the triazole ring in continuous-flow reactors are being developed. These methods are atom-economical, highly selective, and better for the environment as they often eliminate the need for chromatographic purification and the isolation of potentially hazardous intermediates.
Ultrasound and Mechanochemistry: The use of alternative energy sources like ultrasound and mechanical mixing represents a growing area of green synthesis for triazole systems. These solvent-free or solvent-reduced methods minimize waste and energy consumption.
Green Solvents: The use of ethanol (B145695) and water as reaction media is a cornerstone of green synthesis. Many synthetic procedures for triazole derivatives are being optimized to utilize these environmentally friendly solvents.
| Parameter | Conventional Methods | Green Chemistry Approaches |
|---|---|---|
| Heating | Traditional reflux (oil bath, heating mantle) | Microwave irradiation, ultrasound |
| Reaction Time | Often several hours to days | Minutes to a few hours |
| Solvents | Often uses hazardous or volatile organic solvents | Ethanol, water, or solvent-free (mechanochemistry) |
| Process | Batch processing | Continuous-flow systems |
| Efficiency | Variable yields, may require complex purification | Often higher yields, improved atom economy, simpler workup |
Exploration in Advanced Materials Science
The unique structural features of this compound, particularly the presence of nitrogen and sulfur heteroatoms, make it and its derivatives attractive candidates for applications in materials science.
Corrosion Inhibitors: Triazole derivatives are recognized for their efficacy as corrosion inhibitors for various metals and alloys, including carbon steel and aluminum. nih.govnih.govresearchgate.net The nitrogen and sulfur atoms in the triazole-thiol structure facilitate strong adsorption onto metal surfaces, forming a protective barrier that mitigates corrosion in acidic environments. nih.govresearchgate.net Future work will focus on optimizing these derivatives for enhanced performance, especially at high temperatures, and developing eco-friendly inhibitor formulations. nih.gov
Polymers and Coordination Complexes: The 1,2,4-triazole-3-thiol moiety can act as a versatile ligand to create novel coordination polymers. acs.org By reacting with metal ions like cadmium(II), these ligands can form hybrid systems with diverse structural motifs, from zero-dimensional complexes to three-dimensional polymers. acs.org These materials often exhibit strong photoluminescence, with emissions ranging from blue to orange, making them promising for applications in sensors, light-emitting devices, and other optical technologies. acs.org
Catalysis: While a less explored area, the ability of the triazole ring and sulfur atom to coordinate with metal centers suggests potential applications in catalysis. Future research may involve designing catalysts where the triazole derivative acts as a ligand to stabilize and modulate the reactivity of a metallic active site.
Integration into Multi-Component Systems for Synergistic Effects
A significant emerging trend is the incorporation of the 1,2,4-triazole scaffold into larger, multi-component molecules to create hybrids with enhanced or entirely new functionalities. The synthesis of such molecular conjugates often employs highly efficient and green chemical reactions.
Molecular Hybrids: Researchers are designing and synthesizing complex molecules that link the 1,2,4-triazole core with other heterocyclic systems like pyrazoles, thiazoles, and quinolones. This molecular hybridization aims to combine the distinct properties of each component, leading to synergistic effects.
Click Chemistry: The Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," is a favored method for tethering triazole moieties to other molecular fragments. This reaction is highly efficient and regioselective, allowing for the clean and reliable construction of complex architectures.
| Linked Heterocyclic System | Synthetic Strategy | Potential Application Area |
|---|---|---|
| 1,2,3-Triazole | Cu(I)-catalyzed "click" cycloaddition | Development of novel bioactive agents |
| Pyrazoline and Thiazole (B1198619) | Multi-step synthesis from chalcone (B49325) precursors | Pharmacological and industrial applications |
| Quinolone | Cu-catalyzed cycloaddition (Click Chemistry) | Development of new therapeutic agents |
| Thiadiazole | Cyclization of thiosemicarbazide (B42300) intermediates | Antimicrobial agents |
Development of Novel Analytical Probes and Reagents
The inherent chemical properties of the triazole ring system, combined with the thioether and hydroxyl functionalities, present opportunities for the development of new analytical tools.
Chemosensors: The electron-rich nature of the triazole ring and the coordinating ability of its nitrogen and sulfur atoms can be exploited to design chemosensors for detecting specific ions or molecules. Binding of an analyte could induce a measurable change in a physical property, such as color (colorimetric sensor) or fluorescence (fluorescent sensor). The photoluminescent properties observed in triazole-based coordination polymers support this potential application. acs.org
Solvatochromic Probes: Related compounds, such as 1,2,4-triazol-1-ium ylids, exhibit solvatochromism, where their light absorption characteristics change depending on the polarity of the solvent. This suggests that derivatives of this compound could be engineered as sensitive probes for studying intermolecular interactions and characterizing solvent environments.
Biological Probes: The ability of certain triazole hybrids to interact with biomacromolecules like DNA opens the door to their use as biological probes. acs.org By attaching a fluorescent tag, these molecules could be used to visualize and study biological processes in vitro and potentially in vivo.
Computational Design of Next-Generation Analogues for Specific Molecular Interactions
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the rational design and prediction of molecular properties before undertaking complex and resource-intensive synthesis.
Molecular Docking: This computational method is widely used to predict the binding modes and affinities of molecules with target macromolecules, such as proteins or DNA. acs.orgmdpi.com It allows researchers to screen virtual libraries of this compound analogues to identify candidates with optimal interactions for a specific biological target, guiding synthetic efforts.
Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure, reactivity, and other quantum chemical properties of triazole derivatives. These theoretical studies can correlate experimentally observed properties, such as corrosion inhibition efficiency, with calculated molecular descriptors, providing insights into the underlying mechanisms of action.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of how a molecule behaves over time, offering valuable information on its structural stability and conformational preferences when interacting with other molecules or surfaces. This is particularly useful for studying the stability of inhibitor films on metal surfaces or the binding of a ligand to a protein's active site.
| Computational Method | Application/Information Gained |
|---|---|
| Molecular Docking | Predicts binding affinity and orientation of ligands with macromolecules. acs.orgmdpi.com |
| Density Functional Theory (DFT) | Calculates electronic properties, chemical hardness, and electrophilicity index to correlate with experimental findings. |
| Molecular Dynamics (MD) Simulations | Assesses structural stability, binding affinity, and conformational changes over time. |
| Quantum Chemical Calculations | Provides theoretical confirmation of experimental results, such as corrosion inhibition mechanisms. nih.gov |
Q & A
Q. What are the standard synthetic routes for 2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol, and what solvents are typically employed?
The compound is synthesized via nucleophilic substitution or thiol-ene reactions. For example, in one method, a triazole-thiol intermediate reacts with 2-chloroethanol in acetone or ethanol under reflux, using K₂CO₃ as a base to neutralize HCl . Solvents like ethanol, DMF, or acetonitrile are common due to their polarity and ability to dissolve both organic and inorganic reactants. Reaction progress is monitored via TLC (e.g., chloroform:methanol 7:3) .
Q. How is the purity of this compound assessed in academic research?
Purity is evaluated using HPLC with certified reference materials (e.g., Sigma-Aldrich’s TraceCERT® standards) . Recrystallization from ethanol or aqueous ethanol is a standard purification step, with yield optimization achieved by adjusting pH during acidification (e.g., HCl to pH 1–2) .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
Q. What are the basic protocols for evaluating its antifungal activity?
Broth microdilution assays (CLSI M27-A3) are used to determine minimum inhibitory concentrations (MICs) against Candida or Aspergillus species. Activity is compared to reference antifungals like fluconazole, with solvent controls (e.g., ethanol/DMSO) to rule out cytotoxicity .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts like disulfides?
Yield optimization involves:
Q. How are structural contradictions resolved in crystallographic studies of this compound?
Discrepancies in hydrogen-bonding patterns or dihedral angles (e.g., triazole vs. phenyl ring orientation) are addressed using SHELXL for refinement. High-resolution data (>1.0 Å) and TWIN commands in SHELX handle twinning or disorder . Validation tools like PLATON check for missed symmetry or voids .
Q. What experimental designs are used to probe structure-activity relationships (SAR) for antifungal efficacy?
SAR studies involve:
- Substituent variation : Modifying the ethanol side chain or triazole substituents (e.g., methyl, fluorophenyl) to assess hydrophobicity and hydrogen-bonding capacity .
- Docking studies : Molecular modeling against fungal CYP51 enzymes identifies key interactions (e.g., triazole coordination to heme iron) .
Q. How can stability under varying pH and solvent conditions be systematically tested?
Accelerated stability studies involve:
Q. What strategies improve crystallinity for poorly diffracting samples?
Techniques include:
Q. How are mechanistic studies designed to elucidate its activity on metabotropic glutamate receptors (mGluRs)?
Functional assays include:
- Calcium imaging : HEK293 cells expressing mGlu2/3 receptors monitor agonist-induced Ca²⁺ flux.
- Radioligand binding : Competition assays with [³H]LY341495 quantify affinity .
Methodological Notes
- Data Contradictions : Cross-validate crystallographic data with spectroscopic results (e.g., NMR coupling constants vs. X-ray torsional angles) .
- Sensitive Handling : Store hygroscopic samples under nitrogen with desiccants due to the ethanol moiety’s reactivity .
- Ethics Compliance : Adhere to institutional guidelines for antifungal testing, including biosafety level (BSL-2) protocols for pathogenic fungi .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
